1-(cyclopropylmethyl)-1H-indazol-4-amine
Beschreibung
1-(Cyclopropylmethyl)-1H-indazol-4-amine is a heterocyclic organic compound featuring an indazole core (a fused benzene and pyrazole ring) substituted with a cyclopropylmethyl group at the 1-position and an amine group at the 4-position. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties. The cyclopropylmethyl group introduces steric and electronic effects that influence the compound’s physicochemical properties and interactions with biological targets.
Eigenschaften
Molekularformel |
C11H13N3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
1-(cyclopropylmethyl)indazol-4-amine |
InChI |
InChI=1S/C11H13N3/c12-10-2-1-3-11-9(10)6-13-14(11)7-8-4-5-8/h1-3,6,8H,4-5,7,12H2 |
InChI-Schlüssel |
IFDRKGHFHOQTEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2C3=CC=CC(=C3C=N2)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Nucleophilic Substitution on Polyhalogenated Indazole Precursors
A key approach involves starting from polyhalogenated indazole derivatives, such as 4-bromo- or 4-chloro-substituted indazoles, to enable selective nucleophilic displacement by cyclopropylmethylamine. For example, selective displacement of a bromine substituent at the 1-position by cyclopropylmethylamine has been effectively employed, while other halogen substituents (e.g., chloro groups at other positions) remain intact due to their relative stability under reaction conditions.
- Reaction conditions: Typically, nucleophilic substitution is carried out under controlled temperature to favor selectivity.
- Outcome: This method affords the 1-(cyclopropylmethyl) substitution with high regioselectivity.
Suzuki Coupling and Further Functionalization
Following the installation of the cyclopropylmethyl group, Suzuki cross-coupling reactions have been used to introduce various substituents on the indazole ring, including amino groups at specific positions such as the 4-position. This approach allows modular and versatile synthesis of analogues:
- Example: Using 4-bromoindazole intermediates, Suzuki coupling with aminophenylboronic acids or related boronic acids introduces the 4-amino substituent.
- Advantages: High functional group tolerance and the ability to introduce diverse substituents.
Reductive Amination and Cyclization Strategies
In some synthetic routes, reductive amination is employed to introduce the cyclopropylmethylamine moiety onto an indazole precursor bearing a keto or aldehyde group at the 1-position. This method involves:
- Formation of an imine intermediate between the keto group and cyclopropylmethylamine.
- Subsequent reduction to the corresponding amine.
- Cyclization steps to complete the indazole ring system if starting from open-chain precursors.
Although this method is more common for related scaffolds, it can be adapted for the target compound by selecting appropriate starting materials.
Comparative Data Table of Preparation Methods
Research Findings and Mechanistic Insights
- The nucleophilic substitution method benefits from the differential reactivity of halogen substituents on the indazole ring, allowing selective displacement at the 1-position without affecting other positions.
- Suzuki coupling reactions are robust and allow the incorporation of polar or ionizable groups to improve solubility and biological activity, with the 8-amino group playing a key role in binding interactions.
- Reductive amination is stereoselective but can produce diastereomers with differing biological activity; yields may be modest and require chromatographic separation.
- Photochemical routes proceed via aci-nitro intermediates and o-nitrosobenzaldehyde, enabling mild and environmentally friendly synthesis of indazole derivatives, potentially adaptable to cyclopropylmethyl substitution.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclopropylmethyl)-1H-indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the indazole ring can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Halogenated or other substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
It appears there might be a slight misunderstanding in the query. The CAS number provided (590134-46-4) and some search results refer to "1-(Cyclopropylmethyl)-1H-indazol-4 -amine" , while the initial search result focuses on "1-(Cyclopropylmethyl)-1H-indazol-5 -amine". These are different compounds with potentially distinct applications. To address the query as accurately as possible, the following information covers both compounds, with a clear distinction made between them.
Scientific Research Applications
1-(Cyclopropylmethyl)-1H-indazol-5-amine is a compound with diverse applications in scientific research, including serving as a building block in the synthesis of complex organic molecules in chemistry. It is also studied in biology for its potential antimicrobial and anticancer properties and is being explored in medicine as a potential therapeutic agent for various diseases. Additionally, it finds use in industry for developing new materials and as a precursor in synthesizing pharmaceuticals.
Chemical Reactions
This compound can undergo oxidation using agents like potassium permanganate () or chromium trioxide (), reduction using hydrogen gas () with palladium on carbon (), and nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets and pathways, such as binding to enzymes or receptors, modulating their activity, and potentially inhibiting enzymes involved in cell proliferation, which could lead to anticancer properties.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-1H-indazol-5-amine's uniqueness arises from the combination of a cyclopropylmethyl group and an indazole ring, distinguishing it from simpler compounds like cyclopropylamine, indazole, and cyclopropylmethylamine. This combination results in distinct chemical and biological properties, making it valuable in research and industrial applications.
Biological Activities
1-(Cyclopropylmethyl)-1H-indazol-5-amine exhibits several significant biological activities:
- Inhibitory Activity Against Kinases The compound has demonstrated inhibitory activity against kinases such as GSK-3β (IC50 = 8 nM) through competitive inhibition. It also affects ROCK-1 and IKK-β, potentially modulating inflammatory pathways.
- Case Studies and Research Findings Studies on related compounds have shown activity against Trypanosoma brucei, with some analogs exhibiting low micromolar activity and low toxicity to mammalian cells, suggesting a promising therapeutic window.
- Toxicity and Safety Profile In vitro assays indicate that many analogs of this compound are non-toxic at concentrations up to 10 µM, but some derivatives show cytotoxic effects at higher concentrations, necessitating careful evaluation during drug development.
1-(Cyclopropylmethyl)-1H-indazol-4-amine
Wirkmechanismus
The mechanism of action of 1-(cyclopropylmethyl)-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclohexylmethyl)-1H-indazol-4-amine
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyrazole core (vs. indazole) with a pyridine substituent and cyclopropylamine group.
- Molecular Formula : C₁₁H₁₅N₅ (MW: 217.28).
- Synthetic yield (17.9%) via copper-catalyzed coupling highlights challenges in introducing cyclopropyl groups.
Heterocyclic Core Variants
1-Cyclopentyl-1H-pyrazol-4-amine
1-Methyl-1H-pyrazol-4-amine
Table 1. Key Properties of Selected Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(cyclopropylmethyl)-1H-indazol-4-amine, and what factors influence yield optimization?
- Answer : The synthesis typically involves two key steps: (1) constructing the indazole core and (2) introducing the cyclopropylmethyl group. A reductive amination approach, similar to methods used for cyclopropyl-pyrazole derivatives, can be employed. For example, reacting indazole-4-amine with cyclopropanecarboxaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane achieves the cyclopropylmethyl substitution . Yield optimization hinges on solvent polarity (aprotic solvents preferred), temperature control (room temperature to 50°C), and stoichiometric ratios of reagents .
Q. Which analytical techniques are critical for confirming the structure and purity of 1-(cyclopropylmethyl)-1H-indazol-4-amine?
- Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify characteristic peaks, such as cyclopropyl methylene protons (δ 0.5–1.5 ppm) and indazole aromatic protons (δ 7.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+H]⁺ for C₁₁H₁₄N₄: 203.1294) .
- Thin-Layer Chromatography (TLC) or HPLC : Monitors reaction progress and purity (>95% by area normalization) .
Q. What physicochemical properties of this compound are relevant to its solubility and bioavailability in preclinical studies?
- Answer : Key properties include:
- LogP : Predicted ~2.1 (moderate lipophilicity, suitable for membrane permeability).
- Solubility : Poor aqueous solubility; use DMSO or ethanol for in vitro assays.
- pKa : The indazole NH (pKa ~8.5) and amine group (pKa ~9.2) influence ionization in physiological pH .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during cyclopropylmethyl group introduction?
- Answer : Side products like over-alkylated indazole or unreacted starting material arise from excessive reagent use or poor temperature control. Strategies include:
- Catalyst Screening : Use copper(I) bromide or cesium carbonate to enhance reaction efficiency .
- Stepwise Addition : Gradual addition of cyclopropylmethyl halide to avoid excess.
- Solvent Optimization : Dichloromethane or DMF improves selectivity for mono-substitution .
Q. What methodologies are used to resolve contradictions in reported bioactivity data for this compound?
- Answer : Contradictions (e.g., varying IC₅₀ values in kinase assays) may stem from assay conditions or impurity profiles. Mitigation involves:
- Standardized Assay Protocols : Use uniform cell lines (e.g., HEK293 for kinase profiling) and controls.
- Metabolite Profiling : LC-MS to rule out degradation products interfering with activity .
- Dose-Response Validation : Repeat experiments across ≥3 independent replicates .
Q. How can structural modifications enhance the pharmacological profile of 1-(cyclopropylmethyl)-1H-indazol-4-amine?
- Answer : Rational design strategies include:
- Substitution at Indazole C-3 : Adding electron-withdrawing groups (e.g., fluorine) improves metabolic stability .
- Cyclopropyl Ring Functionalization : Introducing trifluoromethyl groups increases target binding affinity .
- Pro-Drug Strategies : Esterification of the amine group enhances oral bioavailability .
Q. What in vitro and in vivo models are appropriate for evaluating the compound’s therapeutic potential?
- Answer :
- In Vitro :
- Kinase Inhibition Assays : Use recombinant enzymes (e.g., JAK2 or EGFR) with ATP competition protocols .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) .
- In Vivo :
- Xenograft Models : Subcutaneous tumor implants in nude mice for antitumor efficacy .
- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution via LC-MS/MS .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
- Answer :
- pH Stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24h; analyze degradation by HPLC .
- Plasma Stability : Mix with human or rodent plasma, centrifuge at intervals, and quantify parent compound .
- Light/Temperature Sensitivity : Store at -20°C in amber vials; monitor decomposition via NMR .
Q. What computational tools are recommended for predicting the compound’s target interactions?
- Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase domains .
- QSAR Modeling : Use MOE or ChemAxon to correlate structural features with activity .
- ADMET Prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
